molecular formula C11H10N6O4S B580129 Cefazolin lactone CAS No. 1172998-53-6

Cefazolin lactone

Cat. No. B580129
M. Wt: 322.299
InChI Key: SVDYQARPBBHWKQ-GMSGAONNSA-N
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Description

Cefazolin, also known as cefazoline or cephazolin, is a semi-synthetic first-generation cephalosporin for parenteral administration . It is mainly used to treat bacterial infections of the skin and can also be used to treat moderately severe bacterial infections involving the lung, bone, joint, stomach, blood, heart valve, and urinary tract . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .


Synthesis Analysis

Cefazolin is mainly produced by chemical derivatization of 7-amino cephalosporanic acid (7-ACA), which is derived by chemoenzymatic hydrolysis of Cephalosporine C isolated from a fungus of the genus Acremonium . A sequential continuous-flow synthesis of cefazolin has been investigated . Rapid flow and efficient mixing of substrates in suitable flow reactors enabled the target compound to be obtained in a short period without any intermediate isolation .


Molecular Structure Analysis

Cefazolin is a broad-spectrum antibiotic due to inhibition of bacterial cell wall synthesis . It attains high serum levels and is excreted quickly via the urine . The molecular structure of Cefazolin includes a beta-lactam ring, which is essential for its antibacterial activity .


Chemical Reactions Analysis

Cefazolin exerts bactericidal activity by interfering with the later stages of bacterial cell wall synthesis through inactivation of one or more penicillin-binding proteins and inhibiting cross-linking of the peptidoglycan structure .


Physical And Chemical Properties Analysis

Cefazolin sodium can form both α- and β-form crystals. It can also form dehydrated crystalline and amorphous products through different production processes . Different polymorphic medicines usually have different physical and chemical properties .

Scientific Research Applications

  • Clinical Implications in Bacteremia : Cefazolin is commonly used for treating methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia. Research indicates that its effectiveness might be influenced by the type of β-lactamase produced by the MSSA and the presence of a cefazolin inoculum effect (CIE) (Lee et al., 2014).

  • Cefazolin Inoculum Effect and β-Lactamases : A study found that the effectiveness of cefazolin in treating MSSA infections could be impacted by the cefazolin inoculum effect (CzIE), influenced by staphylococcal β-lactamases. Understanding the classification of these β-lactamases can aid in predicting MSSA strains that exhibit CzIE (Carvajal et al., 2020).

  • Photocatalytic Degradation of Cefazolin : Another study investigated the photocatalytic degradation of cefazolin using N-doped TiO2 under UV and sunlight irradiation, showing potential applications in environmental remediation (Gurkan et al., 2012).

  • Qualitative Analysis Methods : Research has also been conducted on methods for qualitative analysis of cefazolin sodium in pharmaceuticals, highlighting its importance in quality control and ensuring therapeutic efficacy (Pedroso & Salgado, 2013).

  • Bioanalytical Quantification : A study developed bioanalytical methods for quantifying both total and free cefazolin in human plasma and cord blood, useful in assessing drug exposure and correlating concentrations to clinical outcomes (Crutchfield & Marzinke, 2015).

Safety And Hazards

Cefazolin may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . Contaminated work clothing should not be allowed out of the workplace . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Cefazolin injection is also sometimes used for certain penicillin allergic patients who have a heart condition and are having a dental or upper respiratory tract procedure, in order to prevent them from developing a heart valve infection . It is also sometimes used to treat certain penicillin allergic women who are in labor in order to prevent the newborn from developing an infection .

properties

IUPAC Name

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDYQARPBBHWKQ-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefazolin lactone

CAS RN

1172998-53-6
Record name 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFAZOLIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
B Chen, ZQ Gao, Y Liu, YM Zheng, Y Han… - Frontiers in …, 2017 - frontiersin.org
… 3-methyl analog), impurity I (Cefazolin lactone), and impurity J (Cefazolin acetoxy analog); … Because impurity I (cefazolin lactone) was easily hydrolyzed in an aqueous solution, it was …
Number of citations: 31 www.frontiersin.org
B Sivakumar, K Parthasarathy, R Murugan… - Scientia …, 2013 - mdpi.com
Two unknown impurities were detected in the cefazolin sodium bulk drug substance using gradient reversed-phase high-performance liquid chromate-graphy (HPLC). These impurities …
Number of citations: 8 www.mdpi.com
Y Jiang, X Jun-Ping, Y Jian-Hong, ZF Zhang… - Chinese journal of …, 2015 - Elsevier
In the present report, we review the technical guidelines and principles on impurity research and control for antibiotics established by various agencies, including the International …
Number of citations: 6 www.sciencedirect.com
H Rasheed - 2019 - opus.bibliothek.uni-wuerzburg.de
Assay and impurity profiling of the pharmaceuticals are the key routine quality control methods employed worldwide for which High Performance Liquid Chromatography (HPLC) is the …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de

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